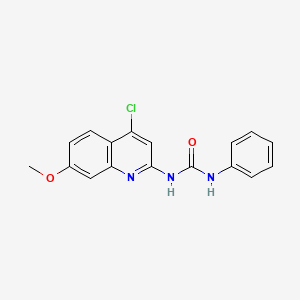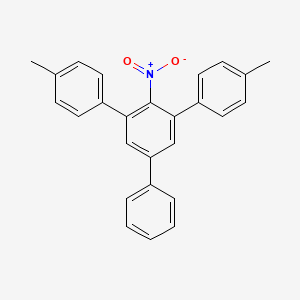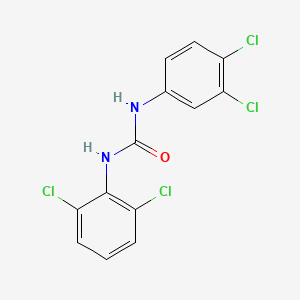![molecular formula C16H17BrN2O3S B11954771 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a p-toluenesulfonic acid group and a 5-bromo-2-ethoxybenzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with p-toluenesulfonyl hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and sulfonic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the desired biological effects.
類似化合物との比較
- P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE
- P-TOLUENESULFONIC ACID (5-CHLORO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE
- P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZINE
Comparison: P-TOLUENESULFONIC ACID (5-BROMO-2-ETHOXYBENZYLIDENE)-HYDRAZIDE is unique due to the presence of both the bromo and ethoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
特性
分子式 |
C16H17BrN2O3S |
|---|---|
分子量 |
397.3 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17BrN2O3S/c1-3-22-16-9-6-14(17)10-13(16)11-18-19-23(20,21)15-7-4-12(2)5-8-15/h4-11,19H,3H2,1-2H3/b18-11+ |
InChIキー |
SGRBDZRDILQBNH-WOJGMQOQSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline](/img/structure/B11954708.png)

![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)








![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)
